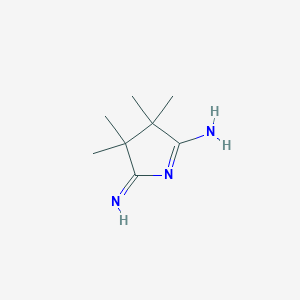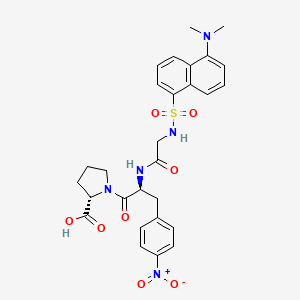
Dansyl-glycyl-nitrophenylalanyl-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dansyl-glycyl-nitrophenylalanyl-proline is a synthetic compound that combines several functional groups, including dansyl, glycine, nitrophenylalanine, and proline. This compound is often used in biochemical research due to its unique properties, such as fluorescence, which makes it useful for various analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dansyl-glycyl-nitrophenylalanyl-proline typically involves the following steps:
Dansylation: The dansyl group is introduced by reacting dansyl chloride with the amino group of glycine.
Industrial Production Methods
This includes solid-phase peptide synthesis (SPPS) where the peptide is assembled step-by-step on a solid resin, followed by cleavage and purification .
Análisis De Reacciones Químicas
Types of Reactions
Dansyl-glycyl-nitrophenylalanyl-proline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dansyl group can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of nitrophenyl derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of substituted dansyl derivatives.
Aplicaciones Científicas De Investigación
Dansyl-glycyl-nitrophenylalanyl-proline has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in the study of protein and peptide interactions due to its fluorescent properties.
Medicine: Potential use in diagnostic assays and imaging techniques.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications.
Mecanismo De Acción
The mechanism of action of dansyl-glycyl-nitrophenylalanyl-proline primarily involves its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for detecting and quantifying biological molecules. The compound can bind to specific molecular targets, allowing researchers to study interactions and pathways in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Dansyl-lysine: Another dansylated amino acid used for similar purposes in fluorescence studies.
Dansyl-arginine: Used in the study of enzyme kinetics and protein interactions.
Dansyl-glutamate: Employed in the analysis of neurotransmitter activity.
Uniqueness
Dansyl-glycyl-nitrophenylalanyl-proline is unique due to its combination of functional groups, which provides a versatile tool for various research applications. Its ability to undergo multiple types of chemical reactions and its strong fluorescent properties make it particularly valuable in analytical and biochemical studies .
Propiedades
Número CAS |
80733-88-6 |
|---|---|
Fórmula molecular |
C28H31N5O8S |
Peso molecular |
597.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H31N5O8S/c1-31(2)23-8-3-7-21-20(23)6-4-10-25(21)42(40,41)29-17-26(34)30-22(16-18-11-13-19(14-12-18)33(38)39)27(35)32-15-5-9-24(32)28(36)37/h3-4,6-8,10-14,22,24,29H,5,9,15-17H2,1-2H3,(H,30,34)(H,36,37)/t22-,24-/m0/s1 |
Clave InChI |
BRRUPBOETNJTAW-UPVQGACJSA-N |
SMILES isomérico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N4CCC[C@H]4C(=O)O |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N4CCCC4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)
![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)
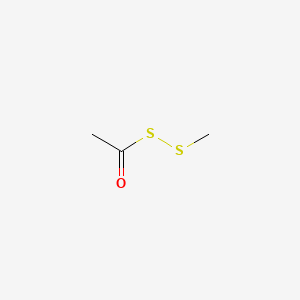


![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)
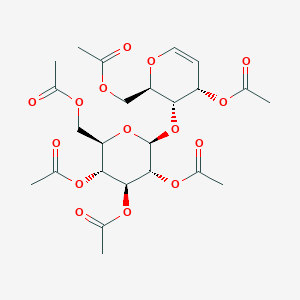
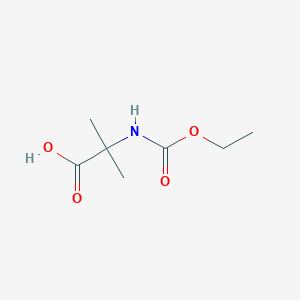
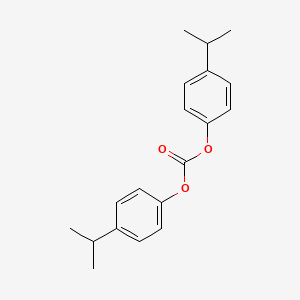

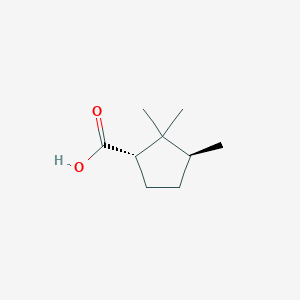
![Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate](/img/structure/B13810198.png)
